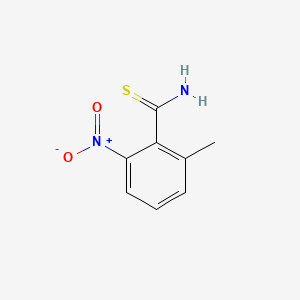

2-Methyl-6-nitrobenzothioamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H8N2O2S |

|---|---|

Molecular Weight |

196.23 g/mol |

IUPAC Name |

2-methyl-6-nitrobenzenecarbothioamide |

InChI |

InChI=1S/C8H8N2O2S/c1-5-3-2-4-6(10(11)12)7(5)8(9)13/h2-4H,1H3,(H2,9,13) |

InChI Key |

MSWFBBRMHMLUCT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])C(=S)N |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 6 Nitrobenzothioamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For 2-Methyl-6-nitrobenzothioamide, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural assignment.

Proton NMR (¹H NMR) Analysis of Aromatic and Alkyl Protons

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the benzene (B151609) ring and the protons of the methyl group. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing nitro group and the thioamide group, as well as the electron-donating methyl group. The protons on the thioamide group (-CSNH₂) would likely appear as broad singlets due to quadrupole broadening and chemical exchange.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.5 - 8.5 | m | - |

| Methyl-H (CH₃) | ~2.5 | s | - |

| Thioamide-H (NH₂) | 8.0 - 10.0 | br s | - |

Note: This is a predictive table. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) Chemical Shift Assignments

The ¹³C NMR spectrum would provide information on all the unique carbon atoms in this compound. The chemical shift of the thiocarbonyl carbon (C=S) is a key diagnostic signal and is expected to appear significantly downfield. The aromatic carbons would show a range of chemical shifts depending on their substitution pattern.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| C=S (Thioamide) | 190 - 210 |

| Aromatic-C (substituted with NO₂) | 145 - 155 |

| Aromatic-C (substituted with CH₃) | 135 - 145 |

| Aromatic-C | 120 - 140 |

| Aromatic-C (ipso to C=S) | 130 - 140 |

| Methyl-C (CH₃) | 15 - 25 |

Note: This is a predictive table. Actual experimental values may vary.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Complete Structural Assignment

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent protons, particularly within the aromatic ring system.

HSQC (Heteronuclear Single Quantum Coherence): Would establish the direct one-bond correlations between protons and the carbons they are attached to.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, provides valuable information about the functional groups present in a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands for the nitro, thioamide, and aromatic functional groups.

Expected FT-IR Data:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Thioamide) | 3300 - 3100 | Medium |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Alkyl) | 3000 - 2850 | Medium |

| Asymmetric NO₂ Stretch | 1550 - 1500 | Strong |

| Symmetric NO₂ Stretch | 1350 - 1300 | Strong |

| C=S Stretch (Thioamide) | 1200 - 1050 | Medium-Strong |

| C-N Stretch | 1400 - 1200 | Medium |

Note: This is a predictive table. Actual experimental values may vary.

Computational and Theoretical Investigations of 2 Methyl 6 Nitrobenzothioamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from a theoretical standpoint. These methods can predict molecular geometry, electronic distribution, and reactivity.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems. For a molecule like 2-Methyl-6-nitrobenzothioamide, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be the first step in a computational study.

The primary application of DFT would be to perform a full geometry optimization. This process determines the lowest energy arrangement of the atoms in three-dimensional space, providing theoretical values for bond lengths, bond angles, and dihedral angles. This optimized geometry corresponds to the most stable conformation of the molecule. Furthermore, DFT is instrumental in analyzing the electronic structure, including the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the resulting band gap.

Ab Initio Methods for Accurate Electronic Properties

For a more rigorous and accurate determination of electronic properties, ab initio (from first principles) methods can be employed. These methods, such as Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory, are computationally more demanding than DFT but can provide more precise results, especially for electron correlation effects. nih.gov These calculations would refine the understanding of the electronic behavior of this compound, offering a higher level of theoretical accuracy.

Molecular Geometry and Conformation Analysis

The three-dimensional arrangement of atoms and the rotational freedom around single bonds are crucial for a molecule's physical and chemical properties.

Conformational Landscape and Energy Minima Identification

The presence of rotatable bonds in this compound, particularly the C-C bond connecting the phenyl ring to the thioamide group and the C-N bond of the thioamide itself, suggests the existence of multiple conformers. A systematic conformational search would be necessary to identify all possible stable structures (energy minima) on the potential energy surface. This involves rotating the flexible bonds and calculating the energy of each resulting conformation. The results would reveal the most stable conformer(s) and their relative energy differences.

Torsional Barriers and Rotational Isomerism around the Thioamide Bond

The thioamide bond (C-N) is known to have a significant double bond character, leading to a substantial rotational barrier. researchgate.net This restricted rotation can result in the existence of E and Z isomers. Computational methods can be used to calculate the energy profile for rotation around this bond, thereby determining the height of the torsional barrier. nih.govresearchgate.netwayne.edu This information is critical for understanding the dynamic behavior of the thioamide group and the likelihood of interconversion between different rotational isomers at a given temperature. Steric interactions, such as those between the sulfur atom and a methyl group in related thioamides, have been shown to be important in determining these barriers. nih.gov

Electronic Structure Characterization

A detailed analysis of the electronic structure provides insights into the molecule's reactivity, stability, and spectroscopic properties. This would involve examining the distribution of electrons and the nature of the chemical bonds within this compound. Key aspects to be investigated would include the molecular electrostatic potential (MEP) map to identify regions of positive and negative charge, and the analysis of frontier molecular orbitals (HOMO and LUMO) to understand the molecule's electron-donating and accepting capabilities.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in predicting how a molecule will interact with other chemical species.

The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. A higher HOMO energy indicates a greater tendency to donate electrons. The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. A lower LUMO energy suggests a greater propensity to accept electrons.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap generally implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests higher reactivity.

For this compound, a hypothetical FMO analysis would involve calculating the energies of the HOMO and LUMO and visualizing their electron density distributions across the molecule. This would reveal the most probable sites for nucleophilic and electrophilic attack. For instance, the analysis might show the HOMO localized on the thioamide group, suggesting its role as an electron donor, while the LUMO might be concentrated around the nitro group, indicating its electron-accepting nature.

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO | Data not available |

| LUMO | Data not available |

| HOMO-LUMO Gap (ΔE) | Data not available |

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is key to understanding its polarity, solubility, and intermolecular interactions. A molecular electrostatic potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule.

MEP maps use a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are prone to electrophilic attack. Blue indicates regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow represent areas of neutral or intermediate potential.

For this compound, an MEP map would likely show a high negative potential around the oxygen atoms of the nitro group and the sulfur atom of the thioamide group, making these sites attractive to electrophiles. Conversely, positive potential might be observed around the hydrogen atoms of the methyl group and the aromatic ring. This information is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions.

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. By calculating the vibrational frequencies and their corresponding normal modes, it is possible to assign the peaks observed in experimental spectra to specific molecular motions.

Theoretical Prediction of IR and Raman Spectra

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the harmonic vibrational frequencies of a molecule. These calculated frequencies often show a systematic deviation from experimental values due to the neglect of anharmonicity and other effects. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data.

The output of these calculations is a theoretical spectrum that can be compared with experimental IR and Raman spectra. This comparison helps in the identification and characterization of the compound.

Assignment of Normal Modes of Vibration

Each calculated vibrational frequency corresponds to a specific "normal mode," which is a collective motion of the atoms in the molecule. The assignment of these normal modes involves analyzing the atomic displacements for each frequency.

For this compound, key vibrational modes would include the stretching and bending of the C=S bond in the thioamide group, the symmetric and asymmetric stretching of the N-O bonds in the nitro group, C-H stretching and bending modes of the methyl group and the aromatic ring, and various ring vibrations.

Table 2: Hypothetical Key Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-O) asymmetric | Data not available | Data not available | Nitro group asymmetric stretch |

| ν(N-O) symmetric | Data not available | Data not available | Nitro group symmetric stretch |

| ν(C=S) | Data not available | Data not available | Thioamide C=S stretch |

| ν(C-H) aromatic | Data not available | Data not available | Aromatic C-H stretch |

| ν(C-H) methyl | Data not available | Data not available | Methyl group C-H stretch |

Reaction Mechanism Studies (Theoretical Approaches)

Computational chemistry can be used to explore the potential energy surfaces of chemical reactions, providing detailed insights into reaction mechanisms.

Computational Elucidation of Proposed Synthetic Pathways

By modeling the reactants, transition states, intermediates, and products of a proposed synthetic route, computational methods can determine the feasibility and energetics of the reaction. This involves locating the transition state structures and calculating the activation energies for each step.

For the synthesis of this compound, theoretical studies could be employed to investigate different potential synthetic pathways, for example, the thionation of the corresponding amide. By comparing the calculated activation barriers for different routes, the most efficient synthetic method could be predicted. This computational insight can guide experimental efforts, saving time and resources in the laboratory.

Lack of Available Data for Transition State Analysis of this compound

A comprehensive search for computational and theoretical investigations into the transition state analysis for key chemical transformations of this compound has revealed a significant gap in the currently available scientific literature. At present, no specific studies detailing the transition states, activation energies, or reaction coordinates for this particular compound have been publicly documented.

While computational chemistry is a powerful tool for elucidating reaction mechanisms, it appears that research efforts have not yet been directed towards the specific transition state analysis of this compound.

It is noteworthy that computational studies, including Density Functional Theory (DFT) calculations and molecular modeling, have been successfully applied to structurally related compounds to understand their properties and reaction pathways. For instance, research has been conducted on the synthesis and computational analysis of molecules such as 2-amino-6-nitrobenzothiazole-derived hydrazones and 2-methyl-5-nitro-6-phenylnicotinohydrazide-based hydrazones. nih.govnih.gov These studies have provided valuable insights into the structure-activity relationships and conformational analysis of those compounds. nih.govnih.gov

However, the specific data required to populate a detailed analysis of the transition states in chemical transformations involving this compound, including detailed research findings and corresponding data tables, remains absent from the current body of scientific literature. Further research is needed to explore the computational and theoretical aspects of this compound's reactivity.

Reactivity and Derivatization Pathways of 2 Methyl 6 Nitrobenzothioamide

Reactions at the Thioamide Functional Group

The thioamide group (–C(S)NH₂) is a versatile functional group known for its participation in a variety of chemical transformations. It is an isostere of the amide group but exhibits distinct reactivity; for instance, it is generally more resistant to hydrolysis. nih.gov The presence of both a nucleophilic sulfur atom and a potentially nucleophilic nitrogen atom allows for diverse derivatization pathways, particularly in the synthesis of heterocyclic systems.

Cyclization Reactions to Form Heterocyclic Systems (e.g., Thiazoles, Thiadiazoles)

The thioamide functionality serves as a key building block for the synthesis of various sulfur- and nitrogen-containing heterocycles.

Thiazole (B1198619) Synthesis: A primary method for synthesizing thiazole rings is the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone. synarchive.comyoutube.com For 2-Methyl-6-nitrobenzothioamide, this reaction would proceed via nucleophilic attack of the thioamide's sulfur atom on the electrophilic carbon of the α-haloketone. youtube.comyoutube.com This initial S-alkylation is followed by an intramolecular condensation, where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring. youtube.comyoutube.com The aromaticity of the resulting thiazole provides a thermodynamic driving force for the reaction. youtube.com

Thiadiazole Synthesis: The synthesis of 1,3,4-thiadiazoles can be achieved from thioamide-like precursors, such as thiosemicarbazides. nih.govresearchgate.net Acyl thiosemicarbazides, for instance, undergo cyclization to form 1,3,4-thiadiazole (B1197879) derivatives, typically under acidic conditions. ptfarm.pljocpr.com By analogy, this compound could be envisioned to react with hydrazine (B178648) derivatives to form an intermediate that subsequently cyclizes. The cyclization of thiosemicarbazide (B42300) derivatives in the presence of an acid catalyst is a common route to substituted 1,3,4-thiadiazoles. jocpr.com

Oxidation of the Thioamide Moiety

The thioamide group is susceptible to oxidation, although specific studies on this compound are not prevalent. Generally, the sulfur atom can be oxidized to various oxidation states. The reaction products can range from disulfides to sulfinic or sulfonic acids, or the transformation can lead to the corresponding amide (an oxo-de-thionation reaction). The specific outcome depends heavily on the oxidant used and the reaction conditions. For example, peroxidase-catalyzed oxidation has been studied for related aromatic compounds, involving a one-electron oxidation mechanism. nih.gov

Nucleophilic Addition and Substitution Reactions

Compared to their amide analogues, thioamides are less susceptible to nucleophilic attack at the thiocarbonyl carbon due to greater resonance stabilization. nih.gov However, reactions with strong nucleophiles or activation of the thioamide group can facilitate such transformations.

One key reaction is transamidation, where one amine group on the thioamide is exchanged for another. This process can be achieved by activating the thioamide, for example, through N-acylation (e.g., with a Boc group), which destabilizes the ground state and makes the thiocarbonyl carbon more electrophilic and susceptible to attack by a nucleophilic amine. nih.govrsc.orgnsf.gov The reaction proceeds through a tetrahedral intermediate, and the subsequent collapse is driven by the properties of the leaving amine group. rsc.orgnsf.gov

The sulfur atom of the thioamide can also act as a nucleophile. N-heterocyclic carbene (NHC) boryl sulfides and N-borylthioamides can serve as neutral sources of sulfur nucleophiles in substitution reactions to form thioethers or thioesters. acs.org

Reactions Involving the Nitro Group

The nitro group (–NO₂) profoundly influences the reactivity of the aromatic ring and is itself a site for significant chemical transformations.

Reduction of the Nitro Group to Amino Functionality

The reduction of an aromatic nitro group to a primary amine is one of the most important transformations in organic synthesis. This conversion of this compound to 2-Amino-6-methylbenzothioamide can be accomplished using a wide array of reducing agents and conditions. The choice of reagent is often dictated by the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation and reduction with metals in acidic media.

Below is a table summarizing various reagents used for the reduction of aromatic nitro compounds.

| Reagent/Catalyst | Conditions | Notes |

| H₂/Pd-C | Catalytic hydrogenation with Palladium on carbon. | A highly efficient and common method, but may also reduce other functional groups. |

| H₂/Raney Nickel | Catalytic hydrogenation. | Effective for nitro group reduction and can be an alternative to Pd/C, especially if dehalogenation is a concern. |

| Fe/Acid | Iron metal in an acidic medium (e.g., acetic acid or HCl). | A classic, mild, and cost-effective method for reducing nitro groups in the presence of other reducible functionalities. |

| SnCl₂ | Tin(II) chloride. | Provides a mild reduction of nitro groups to amines and is tolerant of many other functional groups. |

| Zn/Acid | Zinc metal in an acidic medium (e.g., acetic acid). | A mild method for converting nitro groups to amines. |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous solution. | Can be used for the reduction of nitroaromatics. |

Impact of Nitro Group on Aromatic Ring Reactivity

The nitro group is a powerful electron-withdrawing group, exerting its effect through both induction and resonance. This has a significant impact on the reactivity of the benzene (B151609) ring in this compound.

Deactivation towards Electrophilic Aromatic Substitution: The strong electron-withdrawing nature of the nitro group deactivates the aromatic ring towards electrophilic attack. By pulling electron density from the ring, it makes the ring less nucleophilic and thus less reactive to electrophiles.

Directing Effects: In electrophilic aromatic substitution reactions, the nitro group is a meta-director. It deactivates the ortho and para positions more than the meta position due to resonance delocalization of the positive charge in the reaction intermediate. Therefore, any incoming electrophile will preferentially add to the positions meta to the nitro group.

Activation towards Nucleophilic Aromatic Substitution: Conversely, the nitro group strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). It can stabilize the negative charge of the Meisenheimer complex intermediate that forms when a nucleophile attacks the ring. This activation is most pronounced at the ortho and para positions relative to the nitro group. In this compound, this would make the positions ortho and para to the nitro group susceptible to attack by strong nucleophiles, potentially leading to the displacement of a suitable leaving group if one were present at those positions.

Reactions at the Methyl Group

The methyl group at the 2-position of the benzene ring is activated by the adjacent aromatic system, making it susceptible to a variety of functionalization reactions. This reactivity is further influenced by the electronic effects of the nitro and thioamide substituents.

Functionalization of the Benzylic Position

The benzylic position of the methyl group in this compound is a prime site for functionalization. The adjacent nitro group, being strongly electron-withdrawing, enhances the acidity of the benzylic protons, facilitating their removal by a suitable base. This deprotonation generates a resonance-stabilized carbanion, which can then react with a range of electrophiles.

One common functionalization pathway is oxidation . The methyl group can be oxidized to a variety of functional groups, including an aldehyde, a carboxylic acid, or a hydroxymethyl group, depending on the oxidizing agent and reaction conditions. For instance, strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can convert the methyl group to a carboxylic acid. Milder oxidizing agents would be required to selectively form the aldehyde or alcohol.

Another important functionalization is halogenation . Radical halogenation, typically initiated by UV light or a radical initiator, can introduce a halogen atom (e.g., Br, Cl) at the benzylic position. The resulting benzylic halide is a versatile intermediate that can undergo various nucleophilic substitution reactions.

Table 1: Potential Functionalization Reactions at the Benzylic Position

| Reaction Type | Reagents and Conditions | Potential Product |

| Oxidation | KMnO₄, heat | 2-Carboxy-6-nitrobenzothioamide |

| PCC, CH₂Cl₂ | 2-Formyl-6-nitrobenzothioamide | |

| Halogenation | NBS, benzoyl peroxide, CCl₄, heat | 2-(Bromomethyl)-6-nitrobenzothioamide |

| Nucleophilic Substitution (from benzylic halide) | NaCN, DMSO | 2-(Cyanomethyl)-6-nitrobenzothioamide |

| NaOCH₃, CH₃OH | 2-(Methoxymethyl)-6-nitrobenzothioamide |

Condensation Reactions Involving the Activated Methyl Group

The activated methyl group of this compound can participate in condensation reactions with various carbonyl compounds. The presence of the electron-withdrawing nitro group increases the acidity of the methyl protons, allowing for the formation of a carbanion intermediate in the presence of a base. This carbanion can then act as a nucleophile.

A classic example is the Claisen-Schmidt condensation with aromatic aldehydes. In the presence of a base such as sodium hydroxide (B78521) or potassium hydroxide, the methyl group can condense with an aldehyde (e.g., benzaldehyde) to form a styryl derivative. This reaction proceeds through an aldol-type addition followed by dehydration to yield the conjugated product.

Similarly, condensation with ketones is also possible, although it may require stronger reaction conditions. These reactions provide a valuable route for extending the carbon chain and introducing new functional groups.

Electrophilic Aromatic Substitution on the Benzene Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for modifying the benzene ring of this compound. The regiochemical outcome of these reactions is determined by the directing effects of the existing substituents.

Directing Effects of Existing Substituents (Methyl, Nitro, Thioamide)

The three substituents on the benzene ring exert distinct electronic effects that influence the position of incoming electrophiles.

Methyl Group (-CH₃): The methyl group is an activating and ortho, para-directing group. libretexts.org It donates electron density to the ring through an inductive effect and hyperconjugation, making the ortho and para positions more nucleophilic.

Nitro Group (-NO₂): The nitro group is a strongly deactivating and meta-directing group. youtube.com It withdraws electron density from the ring through both a strong inductive effect and a resonance effect, making the ring less reactive towards electrophiles and directing incoming groups to the meta position.

Regioselectivity and Reaction Conditions

The regioselectivity of electrophilic aromatic substitution on this compound is a result of the competing directing effects of the three substituents. The powerful meta-directing effect of the nitro group and the ortho, para-directing effects of the methyl and thioamide groups will determine the final substitution pattern.

Given the substitution pattern of this compound, the available positions for substitution are C3, C4, and C5.

Position C3: This position is meta to the methyl group, ortho to the nitro group, and meta to the thioamide group.

Position C4: This position is para to the methyl group, meta to the nitro group, and ortho to the thioamide group.

Position C5: This position is meta to the methyl group, para to the nitro group, and meta to the thioamide group.

Substitution at C5 is highly disfavored as it is para to the strongly deactivating nitro group. Substitution at C3 is also less likely than at C4 because it is ortho to the deactivating nitro group and does not receive the strong activating effect from the para-position of the methyl group.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Electrophilic Reaction | Reagents | Predicted Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Methyl-4,6-dinitrobenzothioamide |

| Halogenation (Bromination) | Br₂, FeBr₃ | 4-Bromo-2-methyl-6-nitrobenzothioamide |

| Sulfonation | SO₃, H₂SO₄ | 2-Methyl-6-nitro-4-sulfobenzothioamide |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Reaction unlikely due to strong deactivation |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | Reaction unlikely due to strong deactivation |

It is important to note that due to the strongly deactivated nature of the ring, Friedel-Crafts alkylation and acylation reactions are generally not feasible. The strong Lewis acid catalyst required for these reactions would likely coordinate with the nitro and thioamide groups, further deactivating the ring.

Applications of 2 Methyl 6 Nitrobenzothioamide in Organic Synthesis

As a Versatile Intermediate in the Synthesis of Complex Organic Molecules

The structure of 2-Methyl-6-nitrobenzothioamide suggests its potential as a versatile building block. The thioamide functional group is a key reactive site, capable of undergoing various transformations. Thioamides are known precursors for a wide range of other functional groups and are particularly important in the synthesis of nitrogen and sulfur-containing compounds. Furthermore, the nitro group can be readily reduced to an amine, which can then participate in a host of reactions such as diazotization, acylation, or further cyclization, adding another layer of synthetic versatility. The presence of these distinct reactive centers allows for sequential, regioselective modifications, making it a potentially useful intermediate in multi-step syntheses of complex target molecules.

Role in the Construction of Sulfur-Containing Heterocycles

Thioamides are well-established precursors for the synthesis of sulfur-containing heterocycles. openmedicinalchemistryjournal.comnih.gov The thioamide group in this compound contains both a nucleophilic sulfur atom and an electrophilic carbon atom, making it suitable for cyclization reactions. It can react with various bifunctional reagents to form five- or six-membered heterocyclic rings. For instance, reactions with α-haloketones or α-haloesters could lead to the formation of thiazole (B1198619) derivatives, a common structural motif in many biologically active compounds. The chemistry for synthesizing benzothiazoles often involves the condensation of reagents like 2-aminothiophenols, demonstrating the general importance of thio-functionalized aromatics in building these heterocyclic systems. mdpi.com The nitro group on the benzene (B151609) ring would remain on the final heterocyclic structure, available for subsequent functionalization to modulate the molecule's properties.

Utilization in Condensation and Coupling Reactions

The thioamide moiety is known to participate in various condensation reactions. It can react with amines or other nucleophiles under specific conditions. More significantly, the thioamide sulfur can be activated to facilitate coupling reactions. For example, desulfurization-based coupling methods could potentially link the benzoyl fragment to other molecular scaffolds.

While specific examples for this compound are scarce, the broader class of aromatic thioamides serves as coupling partners in metal-catalyzed cross-coupling reactions, although this is less common than for halides or boronic acids. The reactivity of the molecule would be heavily influenced by its nitro group, which is strongly electron-withdrawing.

Comparison with Analogous Reagents (e.g., 2-Methyl-6-nitrobenzoic Anhydride) in Synthetic Utility

A direct comparison in synthetic utility can be made with its oxygen-containing analogue, 2-Methyl-6-nitrobenzoic Anhydride (B1165640) (MNBA), also known as the Shiina reagent. wikipedia.org MNBA is a highly effective and widely used condensing agent in modern organic synthesis. wikipedia.orgorganic-chemistry.org In contrast to the potential, yet undocumented, roles of this compound, MNBA has a well-established and proven track record.

The primary difference lies in their core reactivity. MNBA is an acid anhydride designed to activate carboxylic acids for nucleophilic attack, primarily facilitating esterification (especially macrolactonization), amidation, and peptide coupling. sigmaaldrich.comchemicalbook.com It functions as a powerful dehydrating and activating agent. organic-chemistry.org this compound, on the other hand, would act as a synthetic building block itself rather than a reagent that is consumed to facilitate a separate coupling. Its thioamide group would be incorporated into the final product, for example, by forming a thiazole ring.

MNBA is celebrated for its ability to promote reactions under mild, room-temperature conditions, showing high chemoselectivity and yielding excellent results for sterically hindered substrates. organic-chemistry.org Its utility in the total synthesis of complex natural products is extensively documented. wikipedia.orgsigmaaldrich.com The synthetic utility of this compound remains largely theoretical and would be directed toward constructing specific sulfur-containing molecular frameworks rather than serving as a general-purpose coupling reagent.

| Feature | This compound (Predicted) | 2-Methyl-6-nitrobenzoic Anhydride (MNBA) |

|---|---|---|

| Compound Class | Thioamide | Carboxylic Anhydride |

| Primary Synthetic Role | Structural Intermediate / Building Block | Condensation / Activating Reagent chemicalbook.com |

| Key Functional Group Transformation | Incorporation of the thioamide into a new structure (e.g., heterocycle formation) | Activation of a carboxylic acid, followed by departure of 2-methyl-6-nitrobenzoate as a leaving group organic-chemistry.org |

| Well-Established Applications | Formation of sulfur heterocycles (inferred) | Macrolactonization, esterification, amidation, peptide coupling wikipedia.orgsigmaaldrich.com |

| Reaction Type | Description | Conditions | Reference |

|---|---|---|---|

| Macrolactonization | Intramolecular esterification of hydroxycarboxylic acids to form medium and large-sized lactones. | Room temperature, basic or neutral conditions. wikipedia.org | wikipedia.org |

| Esterification | Intermolecular reaction of nearly equimolar amounts of carboxylic acids and alcohols. | Catalytic 4-(dimethylamino)pyridine (DMAP), triethylamine. organic-chemistry.org | organic-chemistry.org |

| Amidation / Peptide Coupling | Formation of amide bonds from carboxylic acids and amines. | Used as a reaction promoter. chemicalbook.com | chemicalbook.com |

Future Research Directions and Advanced Methodological Developments

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methodologies is paramount in modern chemistry. For 2-Methyl-6-nitrobenzothioamide, future research will likely focus on moving beyond traditional, often harsh, thionation techniques.

A primary avenue of investigation will be the direct thionation of 2-methyl-6-nitrobenzamide (B2440795). While Lawesson's reagent is a classic thionating agent, future efforts could be directed towards developing milder and more sustainable alternatives. This includes the exploration of reusable solid-supported thionating reagents or catalytic systems that utilize elemental sulfur in a more atom-economical fashion.

Another promising direction is the synthesis from 2-methyl-6-nitrobenzonitrile. The conversion of nitriles to thioamides can be achieved using various sulfur sources, such as hydrogen sulfide (B99878) or its salts. Research into catalytic methods that facilitate this transformation under mild conditions, potentially using transition metal catalysts or organocatalysts, would represent a significant step forward. A key challenge will be to achieve high selectivity and yield without affecting the sensitive nitro group.

Green chemistry principles will undoubtedly guide these explorations. The use of safer solvents, such as supercritical fluids or aqueous systems, and the development of one-pot procedures that minimize waste and energy consumption will be critical. For instance, a one-pot synthesis starting from a common precursor like 2-methyl-6-nitroaniline (B18888) could be envisioned, proceeding through a diazotization-cyanation-thiolysis sequence.

| Potential Synthetic Route | Starting Material | Key Reagents/Catalysts | Anticipated Advantages |

| Catalytic Thionation | 2-Methyl-6-nitrobenzamide | Novel solid-supported thionating agents, Catalytic elemental sulfur systems | Improved sustainability, easier purification, milder conditions |

| Nitrile Thiolysis | 2-Methyl-6-nitrobenzonitrile | H₂S with organocatalysts, Transition metal sulfide catalysts | High atom economy, potential for high selectivity |

| One-Pot Synthesis | 2-Methyl-6-nitroaniline | NaNO₂/H⁺, CuCN, H₂S/catalyst | Reduced waste, time and resource efficiency |

Development of Catalytic Transformations Involving this compound

The reactivity of the thioamide and nitro groups in this compound opens up a plethora of possibilities for catalytic transformations. Future research will likely focus on the selective manipulation of these functional groups to generate a diverse range of derivatives.

A significant area of interest will be the catalytic reduction of the nitro group. Selective reduction to the corresponding amine, 2-amino-6-methylbenzothioamide, would provide a valuable building block for the synthesis of fused heterocyclic systems, such as benzothiazoles with potential applications in medicinal chemistry and materials science. Various catalytic systems, including those based on palladium, platinum, or nickel, could be explored to achieve high chemoselectivity, leaving the thioamide group intact. google.com

Conversely, the thioamide group itself can undergo a range of catalytic transformations. For instance, catalytic hydrogenation can reduce the thioamide to an amine. nih.gov The development of catalysts that can selectively perform this transformation in the presence of a nitro group would be a challenging but rewarding endeavor. Furthermore, the thioamide can act as a directing group in C-H activation reactions, enabling the functionalization of the aromatic ring at positions ortho to the thioamide group. This would allow for the introduction of various substituents, further diversifying the molecular scaffold.

Cross-coupling reactions involving the thioamide moiety also represent a fertile ground for research. The development of catalytic methods to convert the thioamide into other functional groups, such as amides, esters, or ketones, would significantly expand the synthetic utility of this compound.

| Catalytic Transformation | Target Functional Group | Potential Catalyst | Resulting Product Class |

| Selective Nitro Reduction | Nitro group | Pd/C, PtO₂, Raney Ni | 2-Amino-6-methylbenzothioamide |

| Thioamide Reduction | Thioamide group | Homogeneous Ru or Rh complexes | 2-Methyl-6-nitrobenzylamine derivatives |

| C-H Activation | Aromatic C-H bonds | Pd, Rh, or Ir catalysts | Functionalized benzothioamide derivatives |

| Cross-Coupling Reactions | Thioamide group | Cu, Pd, or Ni catalysts | Amides, esters, ketones |

Advanced Computational Studies for Predictive Modeling of Reactivity and Selectivity

Computational chemistry offers a powerful lens through which to understand and predict the behavior of molecules. For this compound, advanced computational studies will be instrumental in guiding synthetic efforts and understanding its intrinsic properties.

Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, molecular geometry, and vibrational frequencies of the molecule. nih.govnih.gov This information is crucial for understanding its reactivity and for interpreting experimental spectroscopic data. For example, DFT can be used to calculate the electron density at different atoms, predicting which sites are most susceptible to electrophilic or nucleophilic attack. This can help in designing selective synthetic transformations.

Furthermore, computational modeling can be used to predict the outcomes of potential reactions. By calculating the activation energies and reaction enthalpies of different reaction pathways, it is possible to predict which products are likely to form under specific conditions. This can save significant time and resources in the laboratory by allowing researchers to focus on the most promising synthetic routes.

Molecular dynamics simulations can also be used to study the conformational landscape of this compound and its interactions with other molecules, such as solvents or catalysts. This can provide valuable insights into the mechanisms of catalytic reactions and help in the design of more efficient catalysts.

| Computational Method | Predicted Property | Significance for Research |

| Density Functional Theory (DFT) | Electronic structure, molecular orbitals (HOMO/LUMO), electrostatic potential | Prediction of reactivity, regioselectivity, and spectroscopic properties. nih.govnih.gov |

| Transition State Theory | Reaction pathways, activation energies | Guidance for synthetic planning and optimization of reaction conditions. |

| Molecular Dynamics (MD) | Conformational analysis, solvent effects, catalyst-substrate interactions | Understanding reaction mechanisms and designing improved catalytic systems. |

Integration of Machine Learning and AI in the Discovery of New Derivatives and Applications

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemical research. nih.govfrontiersin.orgfrontiersin.orgyoutube.com For this compound, these technologies can accelerate the discovery of new derivatives with desired properties and potential applications.

One of the key applications of ML in this context is the development of Quantitative Structure-Activity Relationship (QSAR) models. youtube.com By training a model on a dataset of related compounds with known activities, it is possible to predict the biological activity or other properties of new, untested derivatives of this compound. This can be used to virtually screen large libraries of potential derivatives and prioritize the most promising candidates for synthesis and experimental testing.

Generative models, a class of AI algorithms, can be used to design novel molecular structures based on a set of desired properties. By providing the model with the core structure of this compound and a set of target properties (e.g., high solubility, specific binding affinity), the AI can generate new molecular structures that are likely to possess these properties.

| AI/ML Application | Objective | Potential Impact |

| QSAR Modeling | Predict biological activity or physical properties of new derivatives. youtube.com | Accelerate hit identification and lead optimization in drug discovery. |

| Generative Models | Design novel molecules with desired properties. | Expand the chemical space around the core scaffold with innovative structures. |

| Reaction Prediction | Optimize synthetic routes and reaction conditions. | Improve synthetic efficiency and reduce experimental workload. |

Structural Modifications for Tunable Electronic and Steric Properties

The ability to fine-tune the electronic and steric properties of a molecule is crucial for optimizing its function in a particular application. The structure of this compound offers several handles for such modifications.

The methyl group at the 2-position can be replaced with other alkyl or aryl groups to systematically vary the steric bulk in its vicinity. This could be important for influencing the binding of the molecule to a biological target or for controlling the selectivity of catalytic reactions.

The nitro group at the 6-position is a strong electron-withdrawing group that significantly influences the electronic properties of the aromatic ring. Replacing it with other electron-withdrawing or electron-donating groups would allow for a systematic tuning of the molecule's electronic character. This could be used to modulate its reactivity, redox potential, or spectroscopic properties.

The thioamide group itself can also be modified. For example, the hydrogen atoms on the nitrogen can be substituted with various alkyl or aryl groups. This would alter the steric environment around the thioamide and could also influence its hydrogen bonding capabilities and reactivity. Such modifications are known to impact the biological activity of related compounds.

| Modification Site | Type of Modification | Effect on Properties |

| 2-Methyl group | Variation of alkyl/aryl substituents | Tuning of steric hindrance and lipophilicity. |

| 6-Nitro group | Substitution with electron-donating or -withdrawing groups | Modulation of electronic properties, reactivity, and redox potential. |

| Thioamide N-H | Substitution with alkyl/aryl groups | Alteration of steric bulk, hydrogen bonding capacity, and solubility. |

Q & A

Q. What are the optimized synthetic routes for preparing 2-Methyl-6-nitrobenzothioamide, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Synthetic Routes : The compound can be synthesized via nitration of a precursor such as 2-methylbenzothioamide under controlled conditions. Nitration typically requires a mixture of nitric and sulfuric acids at low temperatures (0–5°C) to avoid over-nitration or decomposition .

- Reaction Optimization : Key variables include temperature control (to prevent side reactions), stoichiometric ratios of nitrating agents, and reaction time. For example, extended reaction times may lead to byproducts like dinitro derivatives. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the target compound .

- Yield and Purity : Monitor progress using TLC and confirm purity via HPLC (>95% purity). Yield improvements (e.g., 60–75%) are achievable by optimizing solvent systems (e.g., dichloromethane for solubility) and quenching protocols to minimize hydrolysis of the thioamide group.

Q. What analytical techniques are critical for characterizing this compound, and how should spectral data be interpreted?

Methodological Answer:

- Spectroscopic Characterization :

- NMR : H NMR should reveal aromatic protons (δ 7.5–8.5 ppm for nitro-substituted benzene) and methyl groups (δ 2.5–3.0 ppm). C NMR will show the nitro group’s electron-withdrawing effect on adjacent carbons .

- IR : Confirm the thioamide (C=S stretch at ~1250 cm) and nitro (asymmetric stretch at ~1520 cm) functionalities .

- Mass Spectrometry : ESI-MS should display the molecular ion peak [M+H] at m/z 211.

- Cross-Validation : Compare data with structurally similar compounds (e.g., 2-(methylthio)-1,3-benzothiazol-6-amine) to resolve ambiguities in tautomerism or substituent effects .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

- Stability Studies :

- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (expected >150°C for nitro compounds). Store at 4°C in amber vials to prevent photodegradation.

- Hydrolytic Stability : Test in aqueous buffers (pH 3–9) via HPLC. The thioamide group is prone to hydrolysis under acidic/basic conditions; neutral pH and inert atmospheres (N) are optimal .

- Long-Term Storage : Lyophilization or storage in anhydrous DMSO at -20°C preserves integrity for >6 months.

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic aromatic substitution reactions?

Methodological Answer:

- Reactivity Analysis :

- Electrophilic Sites : The nitro group activates the benzene ring at the meta position, directing nucleophilic attack to the para position relative to the methyl group. Computational DFT studies (e.g., Gaussian 09 with B3LYP/6-31G*) can map electron density and predict regioselectivity .

- Kinetic Studies : Use stopped-flow spectroscopy to measure reaction rates with nucleophiles (e.g., amines). The thioamide’s electron-donating effect may slow nitro group reduction compared to unsubstituted analogs.

Q. How should researchers address contradictions in reported biological activity data for this compound?

Methodological Answer:

- Data Reconciliation Strategies :

- Assay Variability : Replicate studies across multiple cell lines (e.g., HeLa, MCF-7) and control for batch-to-batch compound purity (HPLC/MS validation) .

- Mechanistic Follow-Up : Use CRISPR knockdown models to isolate target pathways (e.g., nitroreductase activity). Conflicting cytotoxicity data may arise from differential expression of activating enzymes.

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from independent studies and identify confounding variables (e.g., solvent effects in viability assays) .

Q. What computational approaches are recommended to model the electronic and structural properties of this compound?

Methodological Answer:

- Computational Workflow :

- Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO using AMBER or GROMACS. The nitro group’s polarity influences solubility and aggregation behavior.

- Docking Studies : Use AutoDock Vina to predict binding affinities with biological targets (e.g., bacterial nitroreductases). Validate with experimental IC values from enzyme inhibition assays .

- QSPR Modeling : Develop quantitative structure-property relationships to correlate substituent effects (e.g., methyl vs. nitro) with physicochemical properties like logP and solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.